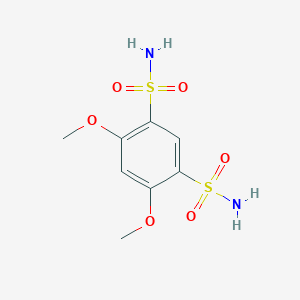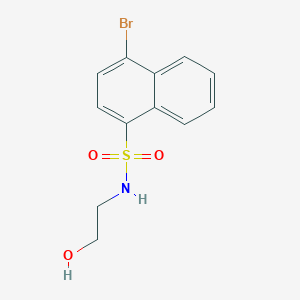![molecular formula C15H15NO4S B245609 4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)
4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid, commonly known as EPN, is a compound that has been extensively studied for its potential use in scientific research. EPN is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it an attractive candidate for use in various laboratory experiments. In
Mecanismo De Acción
EPN inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for various physiological processes such as acid-base balance and ion transport.
Biochemical and Physiological Effects:
EPN has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Escherichia coli and Staphylococcus aureus. EPN has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Additionally, EPN has been shown to exhibit anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using EPN in lab experiments is its ability to inhibit carbonic anhydrase enzymes, which makes it a valuable tool for studying the physiological and pathological roles of these enzymes. However, EPN has some limitations as well. It is a relatively unstable compound and can degrade over time, which can affect the reproducibility of experimental results. Additionally, EPN has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on EPN. One area of interest is the development of new antimicrobial agents based on EPN. Another area of interest is the development of new cancer therapeutics based on EPN's ability to induce apoptosis in cancer cells. Additionally, there is a need for further research on the mechanism of action of EPN and its potential use in other physiological and pathological processes.
Métodos De Síntesis
The synthesis of EPN involves the reaction of 4-aminobenzenesulfonamide with 4-ethylbromobenzene in the presence of a suitable base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
EPN has been widely used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has been shown to have therapeutic potential in various diseases such as glaucoma, epilepsy, and cancer. EPN has also been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
Fórmula molecular |
C15H15NO4S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
4-[(4-ethylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C15H15NO4S/c1-2-11-3-9-14(10-4-11)21(19,20)16-13-7-5-12(6-8-13)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) |
Clave InChI |
LVYZBMSKSUSWBQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245540.png)
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)

![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)

![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)

![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)

